molecular formula C13H15F3N2O2 B5472519 1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone

1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone

Cat. No.: B5472519
M. Wt: 288.27 g/mol
InChI Key: AGZVMHPKTABGHC-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone is a synthetic organic compound Its structure includes a methoxyphenyl group, a trifluoromethyl group, and an imidazolidin-2-yl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidin-2-yl group: This could be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methoxyphenyl group: This could be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-11-5-3-2-4-9(11)10(19)8-12(13(14,15)16)17-6-7-18-12/h2-5,17-18H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZVMHPKTABGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(NCCN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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